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molecular formula C6H5BrF2N2O B1148743 2-Bromo-5-hydroxy-4-methoxybenzoic acid CAS No. 121936-68-3

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No. B1148743
M. Wt: 239.0175064
InChI Key:
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Patent
US07985879B2

Procedure details

To a solution of 138 g 2-bromo-5-hydroxy-4-methoxy benzoic acid (B13) in MIBK (690 mL) was added thionyl chloride (106 g) and DMF (13 mL) and the reaction mixture was heated to 80° C. and stirred at this temperature until TLC analysis indicated the complete disappearance of B13. The resulting mixture was subjected to distillation to remove the excess thionyl chloride. After distillation of thionyl chloride, the resulting acid chloride solution was cooled to room temperature and was added to a solution of 100 g of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine HBr (A12 HBr) and 94 g Na2CO3 in 1000 mL of MIBK and 600 mL H2O pre-cooled to 0° C. A solution of NaOH (82.5 g) in 165 mL H2O was added slowly to maintain the temperature under 5° C. The reaction mixture was stirred at this temperature until TLC analysis showed the complete disappearance of B13 acid chloride. The pH of the reaction mixture was brought to 10-11 by adding more NaOH and the resulting mixture was heated to 50° C. and stirred at this temperature for another 1 h. The reaction mixture was cooled to room temperature and the aqueous layer was separated. The organic layer was concentrated to ⅕th of its volume. 500 mL of heptane was added. The precipitate was collected by filtration to give 163 g (65% yield) of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide (C2).
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
690 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([OH:13])=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.C[N:19]([CH:21]=O)[CH3:20]>CC(CC(C)=O)C>[CH3:20][N:19]([CH2:21][CH2:4][C:3]1[CH:2]=[CH:10][C:9]([OH:11])=[CH:8][CH:7]=1)[C:4]([C:3]1[CH:7]=[C:8]([OH:13])[C:9]([O:11][CH3:12])=[CH:10][C:2]=1[Br:1])=[O:6]

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)OC)O
Name
Quantity
106 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
13 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
690 mL
Type
solvent
Smiles
CC(C)CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature until TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove the excess thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
After distillation of thionyl chloride
TEMPERATURE
Type
TEMPERATURE
Details
the resulting acid chloride solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added to a solution of 100 g of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine HBr (A12 HBr) and 94 g Na2CO3 in 1000 mL of MIBK and 600 mL H2O
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to 0° C
ADDITION
Type
ADDITION
Details
A solution of NaOH (82.5 g) in 165 mL H2O was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature under 5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at this temperature until TLC analysis
ADDITION
Type
ADDITION
Details
by adding more NaOH
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for another 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to ⅕th of its volume
ADDITION
Type
ADDITION
Details
500 mL of heptane was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=C(C=C(C(=C1)O)OC)Br)CCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 163 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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